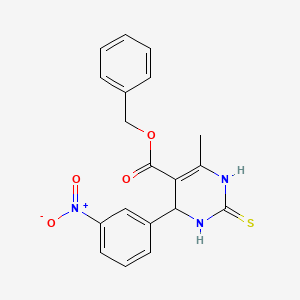
hexyl 4-(2H-tetrazol-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a hexyl ester group attached to a benzoate moiety, which is further substituted with a tetrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with hexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzoate moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoates .
Applications De Recherche Scientifique
Hexyl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of hexyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The benzoate moiety may also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Hexyl 4-(2H-tetrazol-5-yl)benzoate can be compared with other similar compounds, such as:
4-(2H-tetrazol-5-yl)benzoic acid: Lacks the hexyl ester group, which may affect its solubility and biological activity.
Hexyl 4-(1H-tetrazol-5-yl)benzoate: Differing in the position of the tetrazole ring, which can influence its chemical reactivity and interactions.
4-(2H-tetrazol-5-yl)benzyl alcohol: Contains a hydroxyl group instead of the ester, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
651769-17-4 |
|---|---|
Formule moléculaire |
C14H18N4O2 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
hexyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C14H18N4O2/c1-2-3-4-5-10-20-14(19)12-8-6-11(7-9-12)13-15-17-18-16-13/h6-9H,2-5,10H2,1H3,(H,15,16,17,18) |
Clé InChI |
VZJUUCNMAZBTOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E)-2-(benzenesulfonyl)ethenyl]benzene](/img/structure/B12518752.png)
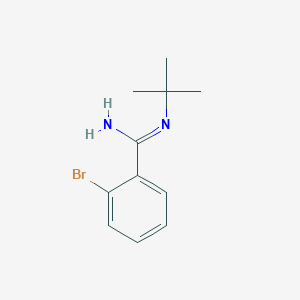

![1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-](/img/structure/B12518772.png)
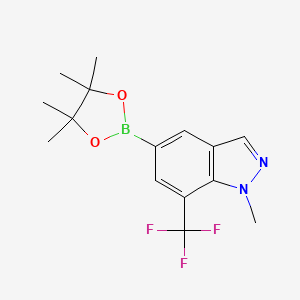
![10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide](/img/structure/B12518780.png)
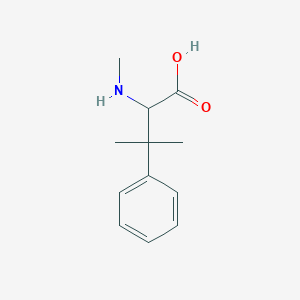
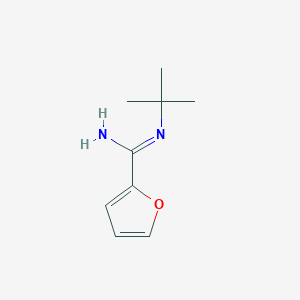
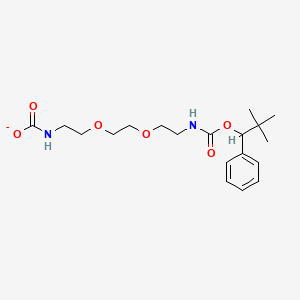
![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)


![4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12518834.png)
